molecular formula C37H65N11O13 B12369270 Selank (diacetate)

Selank (diacetate)

Cat. No.: B12369270
M. Wt: 872.0 g/mol
InChI Key: VHEHIIUPYDNNTE-UXAXJNOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selank (diacetate) is a synthetic peptide compound known for its nootropic and anxiolytic properties. It was developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Selank is a heptapeptide with the sequence threonyl-lysyl-prolyl-arginyl-prolylglycyl-proline. It is a synthetic analogue of the naturally occurring peptide tuftsin, which is involved in the modulation of the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selank (diacetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Selank (diacetate) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable, dry form .

Chemical Reactions Analysis

Types of Reactions: Selank (diacetate) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

    Hydrolysis: Water and proteolytic enzymes such as trypsin and chymotrypsin.

    Oxidation: Mild oxidizing agents can be used to study the stability of Selank under oxidative stress.

Major Products Formed: The major products formed from the hydrolysis of Selank (diacetate) are its constituent amino acids and smaller peptide fragments .

Scientific Research Applications

Selank (diacetate) has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Selank (diacetate) stands out due to its multifaceted action on both the central nervous system and the immune system, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C37H65N11O13

Molecular Weight

872.0 g/mol

IUPAC Name

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H57N11O9.2C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;2*1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);2*1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;;/m1../s1

InChI Key

VHEHIIUPYDNNTE-UXAXJNOXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.